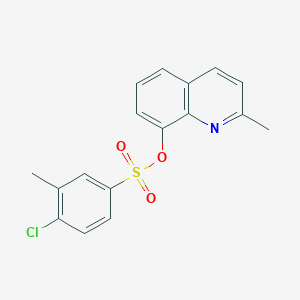
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQC and is a derivative of quinoline. MQC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
MQC has been extensively studied for its potential applications in scientific research. One of the primary applications of MQC is in the field of fluorescence imaging. MQC has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Mechanism of Action
The exact mechanism of action of MQC is not fully understood. However, it is believed that MQC interacts with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MQC has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MQC in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence imaging techniques. Additionally, MQC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using MQC is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be explored in the study of MQC. One potential direction is to further investigate its mechanism of action and how it interacts with various proteins and enzymes in the body. Additionally, the potential applications of MQC in the treatment of various diseases, such as Alzheimer's disease, could be explored further. Finally, the development of new imaging techniques that utilize MQC could also be an area of future research.
Synthesis Methods
The synthesis of MQC involves the reaction of 2-methyl-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of MQC.
properties
Product Name |
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C17H14ClNO3S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
InChI Key |
VXGWPAXKRMQSFZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

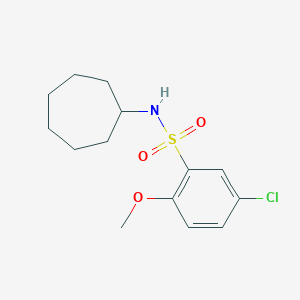

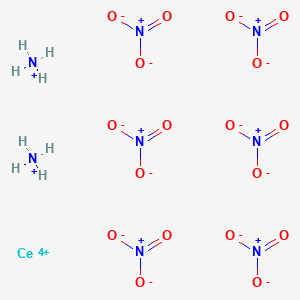
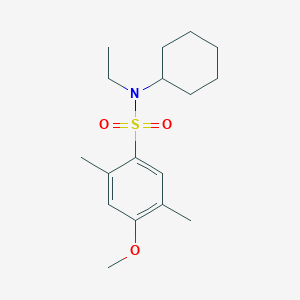
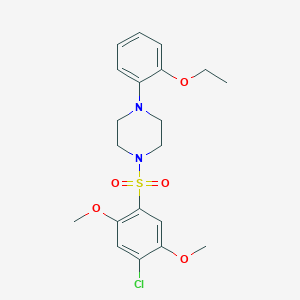
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
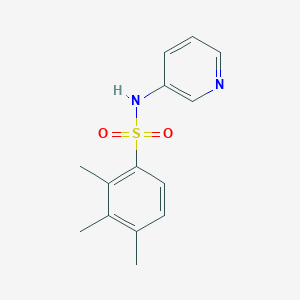
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)